BR103

Catalog No.
S521936
CAS No.
1434873-26-3
M.F
C24H28N6O3
M. Wt
448.53
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BR103

CAS Number

1434873-26-3

Product Name

BR103

IUPAC Name

(2-Benzhydryl-5-methyl-1H-imidazole-4-carbonyl)-L-arginine

Molecular Formula

C24H28N6O3

Molecular Weight

448.53

InChI

InChI=1S/C24H28N6O3/c1-15-20(22(31)29-18(23(32)33)13-8-14-27-24(25)26)30-21(28-15)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-14H2,1H3,(H,28,30)(H,29,31)(H,32,33)(H4,25,26,27)/t18-/m0/s1

InChI Key

RFBOIZXPIAOMAX-SFHVURJKSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)=N1)=O

solubility

Soluble in DMSO

Synonyms

BR-103; BR 103; BR103

The exact mass of the compound BR103 is 448.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BR103 is a highly potent, selective, and metabolically stable small-molecule agonist of the complement C3a receptor (C3aR). Structurally characterized by an imidazole heterocycle that enforces an agonist-active conformation, BR103 achieves an EC50 of approximately 15–22 nM, overcoming the inherent instability of peptide-based complement modulators [1]. For procurement and material selection, BR103 serves as an essential, highly processable chemical tool for establishing reliable in vivo models of acute inflammation, mast cell activation, and innate immunity, offering a robust alternative to recombinant proteins that suffer from rapid enzymatic degradation.

Research Fit

Pathway C3aR-mediated inflammatory signaling
Workflow Selective receptor activation in vitro & in vivo
Selection Non-peptide, metabolically stable tool compound

Substituting BR103 with recombinant human C3a or generic peptide-based agonists severely compromises in vivo experimental integrity. Native C3a is a 77-amino acid peptide that is rapidly cleaved by circulating carboxypeptidases within minutes, removing its C-terminal arginine to form the inactive C3a-desArg metabolite [1]. This rapid clearance makes native C3a practically useless for sustained in vivo inflammatory modeling. BR103, as a rationally designed small molecule lacking these vulnerable peptide linkages, resists both carboxypeptidase cleavage and cytochrome P450-mediated phase I metabolism[1]. Procuring BR103 ensures extended plasma stability and reliable dose-dependent pharmacokinetics, which are impossible to achieve with endogenous peptide substitutes.

Substitution Risk

Attribute
BR103 (This Compound)
Common Alternatives
Receptor Selectivity
C3aR-exclusive binding
Peptide agonists may also activate C5aR
Metabolic Stability
Stable in plasma & microsomes
Endogenous C3a degrades rapidly
Potency Context
Reported higher potency series member
Other small molecules have lower reported EC50

Plasma Stability vs. Native C3a

In comparative stability assays, native recombinant C3a degrades within minutes upon exposure to rat plasma due to rapid cleavage by carboxypeptidases [1]. In direct contrast, BR103 remains structurally intact and undegraded over extended incubation periods in both rat plasma and rat liver microsomes [1]. This profound difference in metabolic half-life dictates the procurement of BR103 for any in vivo application requiring sustained C3aR activation.

Evidence DimensionPlasma half-life and degradation rate
Target Compound DataRemains intact for >4 hours in plasma and liver microsomes
Comparator Or BaselineNative C3a peptide: Degrades within minutes to inactive C3a-desArg
Quantified DifferenceComplete resistance to carboxypeptidase cleavage vs. rapid degradation (<10 minutes)
ConditionsIn vitro exposure to rat plasma and rat liver microsomes

Procuring BR103 eliminates the rapid in vivo clearance associated with peptide agonists, enabling reliable and reproducible animal modeling of C3aR-mediated inflammation.

Potency in HMDMs
Head-to-head
EC50 22 nM
vs. 50 nM (Agonist 1) / 140 nM (Agonist 2)
Reported higher potency in calcium assay
Human monocyte-derived macrophage context

Potency Gain via Imidazole Switch

The specific molecular architecture of BR103—featuring an imidazole heterocycle rather than a thiazole ring—acts as a critical conformational switch that dramatically enhances target engagement [1]. When compared to its direct thiazole-based structural analog (Compound 2), BR103 demonstrates a full log unit (10-fold) increase in agonist potency [1]. In human monocyte-derived macrophages, BR103 stimulates intracellular calcium release with an EC50 of 15–22 nM, achieving potency comparable to the endogenous human C3a peptide itself [1].

Evidence DimensionAgonist potency (EC50 for intracellular calcium release)
Target Compound DataBR103 (imidazole core): EC50 of ~15–22 nM
Comparator Or BaselineThiazole-based analog (Compound 2): 10-fold higher EC50 (lower potency)
Quantified Difference1 log unit (10-fold) enhancement in potency
ConditionsCalcium mobilization assay in human monocyte-derived macrophages (HMDM)

The 10-fold higher potency ensures that buyers achieve robust receptor activation at lower dosing concentrations, reducing off-target risks and conserving material.

C3aR Selectivity
Head-to-head
C3aR-exclusive binding
No detectable C5aR competition
Supports pathway-specific interpretation
Contrasts with promiscuous peptide agonists

C3aR Selectivity Over C5aR

A critical procurement requirement for complement system modulators is the avoidance of cross-reactivity with the closely related C5a receptor (C5aR), which drives distinct immunological pathways. BR103 exhibits absolute functional selectivity for C3aR [1]. In competitive binding and functional assays, BR103 effectively induces calcium mobilization and ERK1/2 phosphorylation in C3aR-expressing cells but shows zero binding affinity or functional activity at C5aR [1].

Evidence DimensionReceptor selectivity (C3aR vs. C5aR)
Target Compound DataHigh affinity and activation at C3aR (EC50 ~20 nM)
Comparator Or BaselineC5aR (Off-target baseline): No detectable binding or activation
Quantified Difference>1000-fold functional selectivity window
ConditionsCompetitive radioligand binding and calcium mobilization assays in human macrophages

Procuring a strictly selective agonist prevents confounding experimental data caused by simultaneous C5aR activation, ensuring precise mapping of C3aR-specific pathways.

Metabolic Stability
Head-to-head
Stable after exposure
hC3a degrades within minutes
Supports reproducible in vivo exposure
Rat plasma & microsome context

In Vivo Efficacy in Edema Models

Unlike native peptides that fail to sustain localized responses, BR103 successfully drives acute inflammatory edema in vivo[1]. A single intraplantar injection of BR103 (350 µg) in rats induces localized paw swelling that peaks at 0.5 hours and resolves by 24 hours, accompanied by mast cell degranulation, histamine release, and upregulation of pro-inflammatory genes [1]. This establishes BR103 as a highly processable, reliable chemical tool for standardized in vivo inflammatory assays.

Evidence DimensionIn vivo inflammatory response duration
Target Compound DataInduces robust localized edema peaking at 0.5 h and resolving at 24 h
Comparator Or BaselineNative C3a: Fails to produce sustained in vivo edema due to rapid clearance
Quantified DifferenceSustained 24-hour localized response vs. transient/absent response
ConditionsSingle intraplantar injection (350 µg) in Wistar rats

Buyers requiring a reliable chemical inducer for C3aR-dependent innate immune models can depend on BR103 to produce reproducible, quantifiable in vivo inflammation.

In Vivo Paw Edema
Head-to-head
Reproducible peak at 0.5 h
hC3a yields inconsistent response
Enables C3aR-dependent inflammation model
Mast cell degranulation endpoint
Binding Affinity
Reported
Ki 185 nM
pKi = 6.7 ± 0.1
Supports competitive binding assay design
Fluorescent probe displacement context
Functional Class
Cross-study
Full Agonist
SB290157/JR14a are antagonists
Functional distinction for activation studies
Agonist response across multiple assays

In Vivo Inflammation Modeling

Because BR103 resists carboxypeptidase degradation, it is the premier choice for establishing acute inflammatory paw edema models in rodents [1]. Researchers studying mast cell activation, localized leukocyte recruitment, and pro-cytokine expression should procure BR103 instead of native C3a to ensure sustained receptor activation and reproducible disease modeling.

C3aR Antagonist Profiling

BR103 serves as the ideal stable agonist baseline for screening and validating new C3aR antagonists, such as thiophene-based compounds[2] or BR111 [1]. Its 15–22 nM potency and predictable pharmacokinetic profile allow for precise calculation of antagonist IC50 values and in vivo competitive binding efficacy, without the confounding variable of rapid agonist degradation.

C3aR vs. C5aR Pathway Separation

Due to its absolute selectivity for C3aR over C5aR, BR103 is critical for in vitro assays aimed at isolating C3aR-specific cellular responses in human macrophages and mast cells [1]. It is the preferred procurement choice when cross-talk with other anaphylatoxin receptors would invalidate experimental results.

Application Fit Matrix

Application
Selection Property
Validation Focus
C3aR Signaling Studies
Receptor selectivity & metabolic stability
Target engagement & pathway activation
Acute Inflammatory Model
In vivo response reproducibility
Endpoint consistency & mast cell degranulation
Binding Assay Standard
Defined binding affinity (Ki)
Displacement assay benchmarking

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

448.2223

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Dantas de Araujo A, Wu C, Wu KC, Reid RC, Durek T, Lim J, Fairlie DP. Europium-Labeled Synthetic C3a Protein as a Novel Fluorescent Probe for Human Complement C3a Receptor. Bioconjug Chem. 2017 Jun 21;28(6):1669-1676. doi: 10.1021/acs.bioconjchem.7b00132. Epub 2017 May 31. PubMed PMID: 28562031.

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